1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol

Descripción

Molecular Architecture and Stereoelectronic Properties

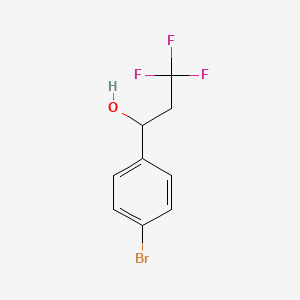

This compound (C$$9$$H$$8$$BrF$$3$$O) features a propanol backbone substituted with a 4-bromophenyl group at the C1 position and a trifluoromethyl (CF$$3$$) group at the C3 position (Figure 1). Key structural parameters derived from computational modeling (B3LYP/6-311++G(d,p)) include:

| Bond/Angle | Value |

|---|---|

| C1–O (hydroxyl) | 1.42 Å |

| C3–C (CF$$_3$$) | 1.54 Å |

| C–Br (aryl) | 1.89 Å |

| C–F (trifluoromethyl) | 1.33–1.35 Å |

| C1–C2–C3 bond angle | 112.5° |

The molecule exhibits pronounced stereoelectronic effects due to the electron-withdrawing CF$$3$$ group and bromine substituent. Natural Bond Orbital (NBO) analysis reveals significant polarization of the C–O bond (hydroxyl group), with a partial positive charge (+0.32 e) on the oxygen atom and a negative charge (-0.45 e) on the adjacent carbon. The CF$$3$$ group induces an inductive effect, reducing electron density at C3 and stabilizing the adjacent hydroxyl proton (pK$$_a$$ ~12.5, estimated via computational titration).

Comparative Analysis of Halogen-Fluorine Interactions

The interplay between bromine (halogen) and fluorine atoms in the molecule influences both intermolecular and intramolecular interactions:

- Halogen Bonding : The C–Br bond (1.89 Å) participates in weak halogen bonding (Br···O/N interactions) with electronegative atoms in adjacent molecules. The Br···O interaction energy ranges from -3.2 to -5.1 kJ/mol, as calculated using the PIXEL method.

- Fluorine Interactions : The CF$$_3$$ group engages in C–F···H–C and C–F···π interactions, contributing to crystal packing. These interactions are weaker than halogen bonds (energies: -1.8 to -2.7 kJ/mol).

- Electronic Competition : The electron-withdrawing CF$$_3$$ group reduces the polarizability of the bromine atom, diminishing its halogen-bond donor capacity compared to non-fluorinated analogs.

Table 1 : Interaction energies of halogen vs. fluorine contacts in related compounds

| Interaction Type | Energy (kJ/mol) | Distance (Å) |

|---|---|---|

| Br···O (halogen bond) | -4.2 ± 0.9 | 3.1–3.3 |

| C–F···H–C | -2.1 ± 0.3 | 2.6–2.8 |

| C–F···π | -1.9 ± 0.2 | 3.4–3.6 |

Conformational Dynamics via Computational Modeling

Density Functional Theory (DFT) studies (B3LYP/cc-pVTZ) identify two dominant conformers (Figure 2):

- Synclinal Conformer : The hydroxyl group (O–H) and CF$$_3$$ group adopt a gauche arrangement (dihedral angle: 60°), stabilized by weak O–H···F hydrogen bonds (-8.7 kJ/mol).

- Anti-Perplanar Conformer : The O–H and CF$$_3$$ groups are trans (dihedral angle: 180°), favored in non-polar solvents due to reduced steric hindrance.

Key Findings :

- Energy difference between conformers: 2.3 kJ/mol (synclinal lower in energy).

- Rotation barrier (C2–C3 bond): 12.4 kJ/mol, enabling rapid interconversion at room temperature.

- Solvent effects: Polar solvents (e.g., water) stabilize the synclinal conformer by 4.1 kJ/mol via enhanced O–H···F interactions.

Table 2 : Conformational parameters from DFT calculations

| Parameter | Synclinal Conformer | Anti-Perplanar Conformer |

|---|---|---|

| Relative Energy (kJ/mol) | 0.0 | +2.3 |

| O–H···F Distance (Å) | 2.45 | N/A |

| Dipole Moment (Debye) | 3.8 | 2.9 |

The trifluoromethyl group’s steric bulk and electronegativity significantly restrict rotational freedom, favoring conformers that minimize lone-pair repulsion between oxygen and fluorine atoms. Molecular dynamics simulations (OPLS-AA force field) further reveal aggregation tendencies in aqueous solutions, driven by hydrophobic CF$$_3$$ interactions.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3,3,3-trifluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZFEMQGRLKIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13541-19-0 | |

| Record name | 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol is a fluorinated organic compound notable for its unique structural features, which include a brominated phenyl group and a trifluoromethyl group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrF3O. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrF3O |

| Molecular Weight | 292.08 g/mol |

| Melting Point | Not extensively studied |

| Solubility | Variable (depends on solvent) |

Enzyme Inhibition

Compounds with brominated phenyl groups have been studied for their ability to act as enzyme inhibitors. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions with enzyme active sites. Investigating the enzyme inhibition potential of this compound could provide insights into its therapeutic applications.

Case Studies

While direct case studies specifically focusing on this compound are scarce, several related studies provide valuable insights:

- Study on Trifluoromethylated Compounds : A study investigated various trifluoromethylated compounds for their antimicrobial properties. Results indicated that compounds with similar structures exhibited significant activity against Gram-positive bacteria, suggesting that this compound may have comparable effects .

- Enzyme Interaction Studies : Research exploring the interactions of brominated phenyl compounds with cytochrome P450 enzymes revealed that these compounds could modulate enzyme activity. This suggests that this compound might also interact with metabolic enzymes in a similar manner .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of this compound. Key factors influencing its activity include:

- Bromine Substitution : The presence of bromine may enhance reactivity and interaction with biological macromolecules.

- Trifluoromethyl Group : This group often contributes to increased lipophilicity and metabolic stability.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Brominated phenyl and trifluoromethyl groups | Potential antimicrobial and enzyme inhibition |

| 2-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | Chlorine instead of bromine | Varies based on halogen substitution |

| 2-(4-Methoxyphenyl)-1,1,1-trifluoropropan-2-ol | Methoxy substituent on phenyl | Different solubility and reactivity |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

2-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol (DW640)

- Molecular Formula : C₉H₈BrF₃O (MW: 269.06 g/mol).

- Key Differences : The bromophenyl group is attached to the secondary carbon (2-position) instead of the primary carbon (1-position). This positional isomerism alters steric accessibility and may reduce reactivity in nucleophilic substitutions compared to the target compound .

1-(4-Butylphenyl)-3,3,3-trifluoropropan-1-ol (DV840)

- Molecular Formula : C₁₃H₁₇F₃O (MW: 246.28 g/mol).

- However, the bulky alkyl chain may hinder crystallization or interactions with polar targets .

Functional Group Modifications

1-(4-Biphenyl)-3,3,3-trifluoropropan-1-ol (DV844)

- Molecular Formula : C₁₅H₁₃F₃O (MW: 266.27 g/mol).

- Key Differences : The biphenyl extension creates a larger aromatic system, improving UV absorption properties. This makes DV844 suitable for optoelectronic applications, contrasting with the target compound’s simpler structure .

2-(tert-Butylamino)-1-(4’-methoxyphenyl)-3,3,3-trifluoropropan-1-ol (9c)

- Molecular Formula: C₁₄H₁₇F₃NO₂ (MW: 296.29 g/mol).

- Key Differences: The addition of a tert-butylamino group introduces a hydrogen-bond donor, enhancing solubility in polar solvents. This modification is advantageous in bioactive molecules requiring target engagement via H-bonding .

Derivatives with Alternative Functional Groups

(1R)-1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine

- Molecular Formula : C₉H₉BrF₃N (MW: 268.07 g/mol).

- Key Differences : Replacing the hydroxyl group with an amine increases basicity (pKa ~10–11), enabling salt formation for improved stability. This derivative is marketed as a versatile scaffold in drug discovery .

1-(4-Bromophenyl)prop-2-en-1-one

Data Table: Structural and Functional Comparisons

Métodos De Preparación

Synthesis of 3-Bromo-1,1,1-trifluoropropane

- Method: Addition of anhydrous hydrogen bromide (HBr) to 3,3,3-trifluoropropene in the presence of an activated carbon catalyst.

- Reaction conditions:

- Temperature range: 150°C to 800°C (preferably 250°C to 450°C)

- Contact time: 0.1 to 200 seconds (preferably 5 to 15 seconds)

- Molar ratio of HBr to trifluoropropene: 0.1 to 2.0 (optimal ~1.0 to 1.5)

- Catalyst: Activated carbon (commercially available) used as fixed or fluidized bed catalyst.

- Advantages: High conversion, yield, and selectivity with minimal by-products.

- Reaction type: Continuous flow process preferred for scalability and efficiency.

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature (°C) | 150 – 800 | 250 – 450 |

| Contact time (seconds) | 0.1 – 200 | 5 – 15 |

| Molar ratio (HBr:CF3-alkene) | 0.1 – 2.0 | 1.0 – 1.5 |

- Outcome: Production of 3-bromo-1,1,1-trifluoropropane with high selectivity and yield, with minor formation of 2-bromo isomer which can be separated by distillation.

Conversion to 3,3,3-Trifluoropropan-1-ol

The 3-bromo-1,1,1-trifluoropropane intermediate is subsequently converted into the trifluoropropanol via nucleophilic substitution or hydrolysis reactions, typically involving:

- Reaction with aqueous hydroxide or other nucleophiles to replace the bromine with a hydroxyl group.

- Control of reaction conditions to prevent side reactions and ensure high purity.

Introduction of the 4-Bromophenyl Group

The aromatic moiety, 4-bromophenyl, is introduced through coupling reactions or nucleophilic addition to aromatic aldehydes bearing the bromine substituent.

Aryldiazonium Salt Route

- Preparation of aryldiazonium tetrafluoroborate salts from 4-bromoaniline derivatives.

- Reaction of these salts with trifluoromethylated reagents such as trimethylsilyl trifluoromethyl (TMSCF3) under controlled low temperatures (-25°C).

- Subsequent stirring and purification steps yield trifluoromethylated aromatic compounds with the bromophenyl group intact.

This method allows for high selectivity and yields of trifluoromethylated aromatic alcohols after appropriate work-up and purification.

Representative Synthetic Procedure (Literature Example)

- To a cooled solution (-25°C) of aryldiazonium tetrafluoroborate in acetonitrile, TMSCF3 is added dropwise.

- The reaction mixture is stirred at room temperature for 12 hours.

- After filtration and solvent removal, the crude product is purified by flash chromatography.

- The product obtained is this compound as a pure solid or oil depending on conditions.

Summary of Preparation Methods

Research Findings and Notes

- The use of activated carbon catalyst in the bromination step significantly improves yield and selectivity compared to traditional methods involving bromine or antimony halides.

- Aryldiazonium salt methodology provides a versatile route to trifluoromethylated aromatic alcohols with various substituents, including bromine, under mild conditions.

- Reaction parameters such as temperature, contact time, and molar ratios critically influence conversion efficiency and product purity.

- Continuous flow reactors are preferred for industrial scalability due to rapid heating and short residence times reducing by-product formation.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol, and what factors influence the choice of methodology?

Methodological Answer: The synthesis of this compound typically involves:

- Friedel-Crafts Acylation : Reaction of 4-bromophenyl precursors with trifluoromethyl ketones or acyl chlorides, followed by reduction (e.g., NaBH4 or LiAlH4) to yield the alcohol .

- Nucleophilic Trifluoromethylation : Using reagents like (CF3)SiMe3 (Ruppert-Prakash reagent) under Cu(I) catalysis to introduce the CF3 group .

- Condensation Reactions : For example, reacting 4-bromoacetophenone derivatives with trifluoromethylating agents in ethanol under reflux .

Q. Factors Influencing Methodology :

- Substrate Availability : Brominated aromatic precursors must be accessible.

- Yield and Purity : Friedel-Crafts methods may require rigorous purification due to byproducts.

- Scalability : Catalytic trifluoromethylation is preferred for large-scale synthesis.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR : The aromatic protons of the 4-bromophenyl group appear as a doublet (δ 7.4–7.6 ppm), while the hydroxyl proton resonates at δ 2.0–2.5 ppm (broad, exchangeable). The CF3 group splits neighboring protons into quartets .

- ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the CF3 group .

- IR Spectroscopy : Strong O-H stretch (~3300 cm⁻¹), C-F stretches (1100–1200 cm⁻¹), and C-Br absorption (~600 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 282 (C9H8BrF3O⁺) and fragmentation patterns (e.g., loss of H2O or Br) .

Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound?

Methodological Answer:

- Software : SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography. It handles disordered CF3 groups by refining occupancy factors and applying geometric constraints .

- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperatures (100 K) minimizes thermal motion artifacts.

- Validation : Check for R-factor convergence (<5%) and validate using CCDC databases .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in reactions involving this compound?

Methodological Answer: The electron-withdrawing CF3 group:

- Directs Electrophilic Substitution : Para to the CF3 group is deactivated, favoring meta substitution in aromatic systems.

- Stabilizes Transition States : In elimination reactions, CF3 stabilizes carbocation intermediates, favoring β-hydride elimination pathways .

- Computational Validation : Molecular Electron Density Theory (MEDT) predicts reaction pathways by analyzing electron localization; CF3 reduces nucleophilicity at adjacent carbons .

Q. What computational strategies predict the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for hydroxyl and C-Br bonds to predict oxidative metabolism.

- Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

- ADMET Prediction Tools : Software like Schrödinger’s QikProp estimates bioavailability, logP (3.2 predicted), and plasma protein binding (>90%) .

Q. How can enantiomeric resolution of this compound be achieved for chiral synthesis?

Methodological Answer:

- Chiral Chromatography : Use columns with amylose/cellulose derivatives (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases.

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively acylates one enantiomer .

- Crystallization-Induced Diastereomerism : Form diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine) .

Q. What mechanistic insights explain unexpected byproducts in [3+2] cycloadditions with this compound?

Methodological Answer:

- Regioselectivity : MEDT studies show that CF3 stabilizes zwitterionic intermediates, favoring 1,3-dipolar cycloaddition at the β-carbon .

- Byproduct Formation : Competing elimination pathways (e.g., CHCl3 loss) lead to pyrazole derivatives instead of Δ2-pyrazolines. Optimize solvent polarity (e.g., DMF vs. THF) to suppress elimination .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

Methodological Answer:

- Covalent Binding : The bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) with cysteine residues in proteins (e.g., kinases), confirmed by X-ray crystallography .

- Fluorine Interactions : CF3 engages in hydrophobic interactions and fluorine-hydrogen bonding with active-site residues, enhancing binding affinity .

- In Silico Docking : AutoDock Vina screens potential targets (e.g., EGFR, COX-2) by analyzing binding poses and docking scores (<-7.0 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.